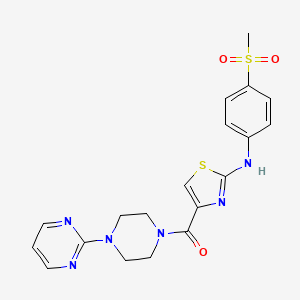

(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry for characterization. The process may employ density functional theory calculations for structural optimization and vibrational spectra interpretation (Shahana & Yardily, 2020). Another approach includes the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by reactions with 2-furyl(1-piperazinyl)methanone (Hussain et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds can be extensively analyzed using density functional theory, highlighting the effects of electron withdrawing groups and providing insights into the molecule's stability and reactivity based on the HOMO—LUMO energy gap (Shahana & Yardily, 2020).

Chemical Reactions and Properties

Chemical reactions involving the compound include multi-step processes leading to the formation of derivatives with potential biological activities. For example, the creation of N-phenylpyrazolyl aryl methanones derivatives incorporating the arylthio/sulfinyl/sulfonyl group has been documented, revealing their potential as herbicidal and insecticidal agents (Wang et al., 2015).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzimidazole derivatives with a 4-(methylsulfonyl)phenyl pharmacophore, have been evaluated as inhibitors of cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) . These enzymes play a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes . This inhibition reduces the production of prostaglandins, key pro-inflammatory mediators .

Biochemical Pathways

By inhibiting cox-1 and cox-2, similar compounds can affect the arachidonic acid pathway, reducing the production of prostaglandins . This can lead to downstream effects such as reduced inflammation .

Pharmacokinetics

In silico prediction of physicochemical properties, adme, and drug-likeness profiles have been studied for similar compounds .

Result of Action

Similar compounds have shown good anti-inflammatory activity due to their inhibition of cox-2 .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, contributing to its biochemical activity. For instance, it has been found to show good anti-inflammatory activity with excessive selectivity towards COX-2 . This suggests that it interacts with the COX-2 enzyme, potentially inhibiting its activity .

Cellular Effects

The compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with key cellular pathways. For example, it has been found to have antimicrobial activity, suggesting that it can influence the growth and proliferation of bacteria .

Molecular Mechanism

At the molecular level, (2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it has been found to inhibit the COX-2 enzyme, which plays a key role in inflammation .

Temporal Effects in Laboratory Settings

It has been found to exhibit stable activity, suggesting that it does not degrade significantly over time .

Metabolic Pathways

The compound is likely involved in various metabolic pathways due to its interactions with enzymes such as COX-2

properties

IUPAC Name |

[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3S2/c1-30(27,28)15-5-3-14(4-6-15)22-19-23-16(13-29-19)17(26)24-9-11-25(12-10-24)18-20-7-2-8-21-18/h2-8,13H,9-12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHXQRIZOASQEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)

![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)

![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)

![N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2492180.png)

![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)